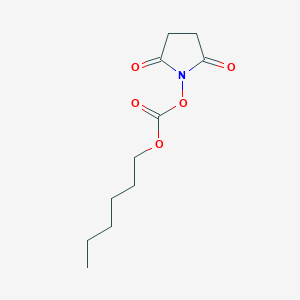

2,5-Dioxopyrrolidin-1-yl hexyl Carbonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO5 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hexyl carbonate |

InChI |

InChI=1S/C11H17NO5/c1-2-3-4-5-8-16-11(15)17-12-9(13)6-7-10(12)14/h2-8H2,1H3 |

InChI Key |

OAJILEUSJJQDFF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dioxopyrrolidin 1 Yl Hexyl Carbonate

Precursor Synthesis and Purification of Hexyl Alcohol Derivatives

The primary precursor for the synthesis of 2,5-Dioxopyrrolidin-1-yl hexyl Carbonate is 1-hexanol (B41254). The purity of this starting material is critical for achieving high yields and minimizing side reactions. Commercially available 1-hexanol is often purified using standard laboratory techniques to remove water and other impurities that could interfere with the carbonylation reaction.

Purification of 1-Hexanol: The most common method for purifying 1-hexanol is fractional distillation. This process separates the alcohol from non-volatile impurities and substances with different boiling points. Prior to distillation, drying agents may be used to remove residual water, as water can react with the highly reactive coupling agents used in the subsequent steps.

Drying: Anhydrous magnesium sulfate (B86663) or molecular sieves are effective for removing water from the alcohol.

Distillation: The dried alcohol is distilled under atmospheric or reduced pressure. The fraction boiling at the correct temperature (approximately 157°C at atmospheric pressure) is collected.

The purity of the hexyl alcohol is typically verified using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before its use in synthesis. For the synthesis of specific derivatives, 1-hexanol can be modified, but for the direct synthesis of the target compound, purified 1-hexanol is the direct precursor.

Direct Carbonylation Strategies for Succinimidyl Carbonate Formation

The formation of the succinimidyl carbonate from hexyl alcohol involves the introduction of a carbonyl group that is subsequently linked to the N-hydroxysuccinimide (NHS) moiety. This creates an activated ester that is susceptible to nucleophilic attack, making it a useful reagent in further chemical synthesis. Two primary strategies for this transformation are the use of N,N'-Disuccinimidyl Carbonate (DSC) and the application of phosgene (B1210022) or its equivalents.

Application of N,N'-Disuccinimidyl Carbonate (DSC) as a Coupling Reagent

N,N'-Disuccinimidyl carbonate (DSC) is a widely used, commercially available coupling reagent for the activation of alcohols. biosynth.comsigmaaldrich.com It offers a milder and often more convenient alternative to phosgene-based methods. nih.gov The reaction involves the nucleophilic attack of hexyl alcohol on one of the carbonyl carbons of DSC, leading to the displacement of one N-hydroxysuccinimide group and the formation of the desired this compound.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, which acts as a proton scavenger to neutralize the N-hydroxysuccinimide byproduct. nih.govnih.gov

General Reaction Scheme: Hexyl Alcohol + N,N'-Disuccinimidyl Carbonate → this compound + N-Hydroxysuccinimide

This method is advantageous due to the stability of the DSC reagent and the relatively mild conditions required for the reaction. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Alcohol | 1-Hexanol | General Substrate |

| Coupling Reagent | N,N'-Disuccinimidyl Carbonate (DSC) | sigmaaldrich.comnih.gov |

| Base | Triethylamine or Pyridine | nih.govnih.gov |

| Solvent | Acetonitrile (B52724) or Dichloromethane (B109758) | nih.govnih.gov |

| Temperature | Room Temperature (approx. 20-23°C) | nih.govresearchgate.net |

| Reaction Time | 4-24 hours | nih.govnih.govresearchgate.net |

Phosgene and Phosgene Equivalents in this compound Synthesis

A more traditional, though more hazardous, method for synthesizing activated carbonates involves the use of phosgene (COCl₂) or its safer liquid equivalents like triphosgene. wikipedia.orggoogle.com This is typically a two-step process.

Formation of Hexyl Chloroformate: 1-hexanol is reacted with phosgene. wikipedia.org In this reaction, the alcohol displaces one of the chloride ions from phosgene to form hexyl chloroformate and hydrogen chloride (HCl). wikipedia.org

Reaction with N-Hydroxysuccinimide: The resulting hexyl chloroformate is then reacted with N-hydroxysuccinimide in the presence of a base. google.com The base neutralizes the HCl generated in the first step (if present) and the HCl formed during the second step, driving the reaction to completion to yield this compound. google.com

While effective, the high toxicity of phosgene necessitates stringent safety precautions, leading many researchers to prefer alternatives like DSC. kobe-u.ac.jp

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of several reaction parameters is essential. These include the choice of solvent, reaction temperature, the catalyst system, and the stoichiometry of the reactants.

Solvent Selection and Reaction Temperature Control

The choice of solvent can significantly impact reaction rate and yield. For the DSC method, polar aprotic solvents like acetonitrile or dichloromethane are commonly preferred as they effectively dissolve the reactants without participating in the reaction. nih.govnih.gov For the phosgene route, inert solvents such as tetrahydrofuran (B95107) (THF) are often employed. google.com

Temperature control is crucial for selectivity. Most DSC-based activations of alcohols proceed efficiently at room temperature. nih.govresearchgate.net Elevated temperatures can increase the rate of reaction but may also promote the formation of undesired byproducts through decomposition of the activated carbonate. Conversely, lower temperatures may be used to control highly exothermic reactions or to improve selectivity in complex substrates.

| Parameter | Effect on Reaction | Common Choices |

|---|---|---|

| Solvent Polarity | Affects solubility of reactants and can influence reaction rates. Aprotic solvents are necessary to prevent reaction with the solvent. | Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF) nih.govnih.govgoogle.com |

| Reaction Temperature | Controls reaction rate and selectivity. Higher temperatures can lead to side reactions or decomposition. | Typically 0°C to room temperature (23°C) to maintain stability of the activated carbonate. nih.govresearchgate.net |

Catalyst Systems and Stoichiometric Considerations

In the context of these syntheses, the "catalyst" is typically a base that facilitates the reaction by deprotonating the alcohol or neutralizing acidic byproducts. In the DSC method, a tertiary amine base like triethylamine is crucial. nih.gov Its role is to scavenge the proton from the alcohol's hydroxyl group, increasing its nucleophilicity, and to neutralize the N-hydroxysuccinimide byproduct.

The stoichiometry of the reactants must be carefully controlled. A slight excess of the coupling agent (DSC or phosgene) is often used to ensure complete conversion of the limiting reactant, which is the hexyl alcohol. nih.gov Similarly, a sufficient amount of base is required to neutralize all acidic species generated during the reaction.

| Factor | Role/Consideration | Example |

|---|---|---|

| Catalyst/Base | Increases nucleophilicity of the alcohol and neutralizes acidic byproducts (e.g., HCl, NHS). | Triethylamine, Pyridine, Potassium Bicarbonate nih.govnih.govgoogle.com |

| Stoichiometry (DSC:Alcohol) | An excess of DSC is often used to drive the reaction to completion. | 1.5 equivalents of DSC to 1.0 equivalent of alcohol. nih.gov |

| Stoichiometry (Base:Alcohol) | Sufficient base is needed to neutralize byproducts. An excess is common. | 2.0 to 3.0 equivalents of base to 1.0 equivalent of alcohol. nih.gov |

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and a product of sufficient purity for subsequent applications.

Isolation and Purification Protocols for this compound

Following the synthesis of this compound, a multi-step process is typically employed to isolate and purify the final product. This process is crucial to remove unreacted starting materials, byproducts such as N-hydroxysuccinimide, and any residual coupling agents or solvents. A general isolation procedure involves concentrating the reaction mixture under reduced pressure, followed by an extractive work-up. The residue is often dissolved in an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous sodium bicarbonate solution and brine to remove acidic and water-soluble impurities. nih.gov The organic layer is then dried over an anhydrous salt like sodium sulfate before the solvent is evaporated to yield the crude product. nih.gov

Further purification is essential to achieve the high purity required for subsequent applications. The primary methods for purifying N-succinimidyl carbonates and related activated esters are advanced chromatographic techniques and recrystallization.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying compounds from complex mixtures, offering high resolution and efficiency. warwick.ac.ukwelch-us.com For a moderately polar compound like this compound, reversed-phase HPLC is a common choice. welch-us.com This involves a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. welch-us.com

Flash column chromatography is another widely used technique for the purification of N-hydroxysuccinimide esters. reddit.comresearchgate.net This method is generally faster and uses less solvent than traditional column chromatography. The stability of NHS esters on silica (B1680970) gel has been demonstrated, making this a viable purification method. reddit.com

Below is a table outlining typical conditions for these chromatographic techniques, based on methodologies for similar compounds.

| Parameter | Preparative HPLC Conditions | Flash Column Chromatography Conditions |

|---|---|---|

| Stationary Phase | Reversed-phase C18 silica gel | Silica gel (230-400 mesh) |

| Mobile Phase | Gradient of acetonitrile in water | Gradient of ethyl acetate in hexane (B92381) |

| Detection | UV at 220 nm or 254 nm | Thin Layer Chromatography (TLC) with UV visualization |

| Sample Preparation | Dissolved in a minimal amount of mobile phase or a strong solvent like DMSO | Dissolved in a minimal amount of the mobile phase or dichloromethane |

| Elution Profile | A typical gradient might run from 30% to 100% acetonitrile over 20-30 minutes | A typical gradient might run from 5% to 50% ethyl acetate in hexane |

Recrystallization is a highly effective method for purifying solid organic compounds. mt.comillinois.edu The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. mt.com For N-succinimidyl esters, a two-solvent recrystallization method is often effective. rochester.edu This involves dissolving the crude product in a minimal amount of a "good" solvent at an elevated temperature, followed by the slow addition of a "poor" solvent (an anti-solvent) until the solution becomes turbid. youtube.com Upon slow cooling, the desired compound crystallizes out, leaving the impurities in the solution. mt.comyoutube.com

Precipitation can also be used as a purification technique, often by adding an anti-solvent to a concentrated solution of the crude product at room temperature. reddit.com While generally faster than recrystallization, it may result in a less pure solid.

The choice of solvents is critical for successful recrystallization. mt.comrochester.edu The following table provides examples of solvent systems that can be explored for the purification of this compound, based on general principles for esters and related compounds. rochester.edu

| Good Solvent (for dissolution) | Poor Solvent (Anti-solvent for precipitation) | General Procedure |

|---|---|---|

| Ethyl acetate | Hexane | Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until persistent cloudiness is observed. Allow to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. |

| Dichloromethane (DCM) | n-Pentane or Hexane | Dissolve the crude product in a minimal amount of DCM at room temperature or with gentle warming. Slowly add the anti-solvent until the solution becomes turbid. Allow the mixture to stand for crystallization to occur. |

| Acetone | Water | Dissolve the compound in a minimal amount of hot acetone. Add water dropwise until the solution turns cloudy. Reheat to clarify and then cool slowly to induce crystallization. youtube.com |

| Isopropyl alcohol | - | Dissolve the crude product in hot isopropyl alcohol and allow it to cool slowly. This single-solvent method is effective if the compound's solubility shows a steep decrease with temperature. |

Reaction Mechanisms and Reactivity of 2,5 Dioxopyrrolidin 1 Yl Hexyl Carbonate

Mechanistic Pathways of Nucleophilic Acyl Substitution at the Carbonate Center

The primary reaction mechanism for 2,5-Dioxopyrrolidin-1-yl hexyl carbonate involves nucleophilic acyl substitution at the electrophilic carbonyl carbon of the carbonate group. masterorganicchemistry.combyjus.com This reaction is not a single-step displacement but proceeds through a well-established two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

In the initial step, a nucleophile attacks the carbonyl carbon, which is highly susceptible to attack due to the electron-withdrawing effects of the two adjacent oxygen atoms and the N-succinimidyl group. This leads to the breaking of the carbon-oxygen pi bond and the formation of a transient, high-energy tetrahedral intermediate. byjus.comlibretexts.orguomustansiriyah.edu.iq

In the second step, the tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and this is accompanied by the expulsion of the most stable leaving group. youtube.com In this case, the N-hydroxysuccinimide (NHS) anion is an excellent leaving group because its negative charge is well-stabilized by resonance and the electron-withdrawing nature of its own carbonyl groups. The net result is the substitution of the N-succinimidyl group with the incoming nucleophile. youtube.com

Reactivity Profile with Various Nucleophiles

This compound is a highly reactive compound designed to readily engage with various nucleophiles. The N-succinimidyl moiety functions as an activated leaving group, making the carbonate susceptible to attack by both strong and moderate nucleophiles such as amines and, to a lesser extent, alcohols. evitachem.com

The reaction of this compound with primary or secondary amines is a highly efficient method for the formation of stable carbamate (B1207046) (urethane) linkages. creativepegworks.comlookchem.com Amines are potent nucleophiles that readily attack the activated carbonate. The lone pair of electrons on the nitrogen atom initiates the nucleophilic acyl substitution, resulting in the formation of a hexyl carbamate and the release of N-hydroxysuccinimide. psu.edu

This reaction is widely utilized in bioconjugation and synthetic chemistry due to its high yield and the mild conditions under which it proceeds. lookchem.comnih.gov The resulting carbamate bond is significantly more stable than the initial succinimidyl carbonate linkage. creativepegworks.com

Alcohols can also act as nucleophiles, reacting with this compound in a process known as transesterification. wikipedia.org In this reaction, the oxygen atom of the incoming alcohol attacks the carbonyl center, displacing the N-hydroxysuccinimide group to form a new, different carbonate ester. evitachem.com

Generally, this reaction is less rapid than aminolysis because alcohols are weaker nucleophiles than amines. The process can be catalyzed by either acid or base. wikipedia.org Base catalysis proceeds by deprotonating the alcohol to form a more nucleophilic alkoxide ion, while acid catalysis works by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. wikipedia.org

The rate of nucleophilic attack on this compound is significantly influenced by both steric and electronic factors pertaining to the nucleophile. libretexts.org

Electronic Effects: The nucleophilicity of the attacking species is paramount. Electron-rich nucleophiles react faster. For example, aliphatic amines, being more basic and electron-donating, react more rapidly than aromatic amines. Similarly, alkoxides (the conjugate bases of alcohols) are far more reactive than neutral alcohols. researchgate.net The reactivity of acyl derivatives generally increases as the basicity of the leaving group decreases, which is why the N-hydroxysuccinimide anion is an effective leaving group. byjus.com

Steric Effects: Steric hindrance around the nucleophilic center can dramatically decrease the reaction rate. nih.gov Bulky substituents on or near the attacking atom (e.g., a secondary amine with large alkyl groups versus a primary amine) will slow the reaction by impeding the nucleophile's approach to the electrophilic carbonyl carbon. lookchem.comnih.gov This principle is observed in the successful carbamate formation with primary and sterically hindered secondary alcohols, whereas highly hindered tertiary alcohols may fail to react under similar conditions. nih.gov

Kinetic Studies and Reaction Rate Determination

The hydrolysis of these active carbonates, a competing reaction in aqueous media, has been shown to follow pseudo-first-order kinetics. The rate of this hydrolysis is highly dependent on pH, increasing significantly in more alkaline conditions. Kinetic studies are typically performed by monitoring the release of the N-hydroxysuccinimide anion via UV spectrophotometry.

The table below presents representative kinetic data for the hydrolysis of related mPEG-NHS carbonates, illustrating the influence of pH and buffer concentration on the stability of the succinimidyl carbonate group.

| Compound Type | Buffer | pH | Observed Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, min) |

|---|---|---|---|---|

| mPEG-NHS Carbonate | Borate (0.1 M) | 8.0 | 3.0 x 10⁻³ | 3.85 |

| mPEG-NHS Carbonate | Borate (0.2 M) | 8.0 | 5.9 x 10⁻³ | 1.96 |

| mPEG-NHS Carbonate | Borate (0.1 M) | 9.0 | 3.1 x 10⁻² | 0.37 |

Data adapted from kinetic studies on mPEG-N-hydroxysuccinimidyl carbonates.

Stability and Degradation Pathways of the Succinimidyl Carbonate Linkage

The stability of the succinimidyl carbonate linkage is a critical factor in its application. The primary pathway for its degradation, particularly in aqueous environments, is hydrolysis. evitachem.com In this reaction, a water molecule acts as the nucleophile, leading to the breakdown of the carbonate into the corresponding alcohol (hexanol), carbon dioxide, and N-hydroxysuccinimide. nih.gov The rate of hydrolysis is significantly accelerated under basic (alkaline) conditions, where the more potent nucleophile, hydroxide (B78521) ion, is present in higher concentrations. nih.gov The half-life of succinimidyl esters can be on the order of minutes in basic buffers. creativepegworks.com

Beyond simple hydrolysis, alkyl succinimidyl carbonates can undergo an alternative degradation pathway in basic aqueous buffers known as a Lossen-type rearrangement. psu.edu This process is initiated by the nucleophilic opening of the succinimide (B58015) ring itself. The resulting intermediate rearranges to form an isocyanate, which can then react with water or other nucleophiles. This pathway ultimately leads to the formation of β-alanine and its derivatives, which may be an undesired side product in conjugation reactions. psu.edu

Hydrolytic Stability in Aqueous and Mixed Solvent Systems

The stability of this compound in aqueous environments is a critical parameter, particularly in the context of bioconjugation reactions which are often performed in aqueous buffers. The N-succinimidyl carbonate group is susceptible to hydrolysis, which competes with the desired reaction with nucleophiles such as amines. The rate of hydrolysis is significantly influenced by the pH, temperature, and the composition of the solvent system.

In aqueous solutions, water molecules act as nucleophiles, leading to the breakdown of the ester bond and the release of N-hydroxysuccinimide, hexanol, and carbon dioxide. This process is accelerated under basic conditions due to the increased concentration of the more potent nucleophile, the hydroxide ion.

Below is a table summarizing the hydrolysis half-life of related N-succinimidyl activated esters at pH 8.0 and 25°C, which can serve as an approximation for the behavior of this compound under similar conditions.

| Compound | Half-life (t₁/₂) at pH 8.0, 25°C |

| mPEG-Succinimidyl Carbonate (SC-PEG) | Approximately 10-20 minutes |

| mPEG-Acetic Acid NHS Ester | 0.75 minutes |

| mPEG-Propionic Acid NHS Ester | 16.5 minutes |

| mPEG-Butyric Acid NHS Ester | 23.3 minutes |

This data is for analogous compounds and is intended to provide an estimate of the hydrolytic stability. Specific data for this compound is not available in the cited literature.

In mixed solvent systems, such as those containing dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with aqueous buffers, the rate of hydrolysis is generally reduced. The presence of organic co-solvents lowers the concentration and activity of water, thereby slowing down the hydrolytic degradation and favoring the reaction with the intended nucleophile.

Thermal and Photochemical Decomposition Investigations

Thermal Decomposition:

Information regarding the specific thermal decomposition profile of this compound is limited. However, data on the thermal stability of related compounds, such as N,N'-Disuccinimidyl carbonate (DSC), can provide an indication of its thermal behavior. DSC is reported to have a decomposition temperature of approximately 190 °C. It is reasonable to infer that this compound would exhibit thermal decomposition in a similar temperature range, likely initiated by the breakdown of the N-O bond in the succinimidyl group.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be the appropriate techniques to definitively determine the decomposition temperature and thermal profile of this compound. In the absence of specific experimental data for the hexyl derivative, the following table provides the decomposition temperature for the related compound, N,N'-Disuccinimidyl carbonate.

| Compound | Decomposition Temperature (°C) |

| N,N'-Disuccinimidyl carbonate (DSC) | ~190 (decomposes) |

This data is for an analogous compound and is intended to provide an estimate of the thermal stability. Specific data for this compound is not available in the cited literature.

Photochemical Decomposition:

Detailed investigations into the photochemical decomposition of this compound are not widely reported in scientific literature. Generally, compounds containing carbonyl groups and heteroatoms can be susceptible to photochemical reactions upon absorption of ultraviolet (UV) radiation. The succinimide and carbonate functional groups contain chromophores that may absorb UV light, potentially leading to bond cleavage and degradation of the molecule.

Potential photochemical decomposition pathways could involve the homolytic cleavage of the N-O bond, generating succinimidyl and hexyl carbonate radicals. These reactive species could then undergo further reactions, leading to a variety of degradation products. The specific wavelengths of light that would induce such decomposition and the quantum yield of these processes would need to be determined through dedicated photochemical studies. Without experimental data, any discussion on the photochemical stability of this compound remains speculative.

Applications of 2,5 Dioxopyrrolidin 1 Yl Hexyl Carbonate in Advanced Chemical Synthesis

Introduction of Hexyl Carbonate and Carbamate (B1207046) Functionalities onto Substrates

The primary utility of 2,5-Dioxopyrrolidin-1-yl hexyl Carbonate lies in its ability to react with nucleophiles, particularly primary amines, to form stable carbamate linkages. The NHS group is an excellent leaving group, facilitating the reaction under mild conditions. This reactivity is foundational to its potential applications in the functionalization of a wide array of molecules.

Functionalization of Complex Organic Molecules

In the realm of organic synthesis, the targeted modification of complex molecules is crucial for altering their biological activity, solubility, or other physicochemical properties. This compound can be employed to introduce a hexyl carbamate moiety onto amine-containing natural products, therapeutic drug candidates, or other intricate molecular scaffolds. This modification can significantly impact the lipophilicity of the parent molecule, which is a critical parameter for its pharmacokinetic and pharmacodynamic profile.

The introduction of a hexyl group can enhance the molecule's ability to cross lipid membranes, potentially improving its bioavailability. The general reaction scheme involves the nucleophilic attack of an amine on the activated carbonate, leading to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide.

Table 1: Potential Substrates for Functionalization

| Substrate Class | Example Functional Group | Potential Outcome of Functionalization |

| Bioactive Amines | Primary amine on a drug molecule | Increased lipophilicity, altered metabolic stability |

| Amino Acids and Peptides | N-terminal amine or lysine (B10760008) side chain | Modified peptide solubility and aggregation properties |

| Alkaloids | Amine functionalities | Changes in biological targeting and activity |

Synthesis of Amphiphilic Molecules and Surfactant Analogues

Amphiphilic molecules, which possess both hydrophilic and hydrophobic regions, are of great interest for their self-assembly properties and applications in drug delivery, materials science, and as surfactants. This compound can serve as a key building block in the synthesis of such molecules.

By reacting it with hydrophilic, amine-terminated polymers or molecules (e.g., polyethylene (B3416737) glycol with an amine terminus), it is possible to create amphiphilic block copolymers. The hexyl carbonate portion would constitute the hydrophobic block, while the hydrophilic polymer would form the other part of the amphiphile. These resulting macromolecules could self-assemble in aqueous solutions to form micelles or other nanostructures, which can be utilized for the encapsulation of hydrophobic drugs or as novel surfactant systems.

Role in Polymer Chemistry and Material Science

The reactivity of this compound makes it a valuable tool for the modification and synthesis of functional polymers and materials.

Preparation of Polymeric Scaffolds with Tunable Properties

In tissue engineering and regenerative medicine, the properties of polymeric scaffolds are critical for cell adhesion, proliferation, and differentiation. Surface modification of these scaffolds can significantly enhance their biocompatibility and functionality. Amine-rich polymer scaffolds, such as those made from chitosan (B1678972) or polylysine, could be functionalized with this compound. This would introduce hydrophobic hexyl groups onto the surface, which can be used to control the scaffold's wettability and its interactions with proteins and cells. The degree of functionalization could be tuned by varying the reaction conditions, allowing for precise control over the final properties of the scaffold.

Design of Functional Polymers via Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for creating a diverse library of functional polymers from a common precursor. A polymer synthesized with pendant amine groups can be readily modified with this compound. This approach allows for the introduction of the hexyl carbamate functionality without affecting the polymer backbone. Such modifications can be used to alter the thermal properties, solubility, and mechanical characteristics of the polymer, tailoring it for specific applications in coatings, adhesives, or advanced composites.

Utility in Chemical Tagging and Derivatization for Analytical Metabolomics

In the field of metabolomics, the sensitive and selective detection of small molecules is of paramount importance. Chemical derivatization is often employed to improve the analytical properties of metabolites for techniques like mass spectrometry (MS) and liquid chromatography (LC).

This compound could be utilized as a derivatization reagent for amine-containing metabolites. The addition of the hexyl carbamate tag would increase the hydrophobicity of the analyte, which can improve its retention in reversed-phase liquid chromatography and enhance its ionization efficiency in mass spectrometry. This can lead to lower detection limits and more reliable quantification of specific metabolites in complex biological samples.

Table 2: Potential Applications in Analytical Chemistry

| Analytical Technique | Purpose of Derivatization | Expected Benefit |

| Liquid Chromatography (LC) | Increase hydrophobicity | Improved chromatographic separation |

| Mass Spectrometry (MS) | Enhance ionization efficiency | Increased sensitivity and lower limits of detection |

| LC-MS/MS | Introduce a specific fragmentation pattern | Improved structural elucidation of metabolites |

While direct experimental data for this compound is not widely reported, the foundational principles of NHS chemistry strongly support its potential as a valuable reagent in the diverse applications outlined above. Further research into the synthesis and reactivity of this compound would be beneficial to fully realize its utility in advanced chemical synthesis.

Precursor for the Synthesis of Diverse Organic Building Blocks

This compound is a highly versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of a hexyloxycarbonyl moiety onto a variety of molecular scaffolds. The reactivity of this compound is centered around the N-hydroxysuccinimide (NHS) ester functionality, which acts as an excellent leaving group, facilitating nucleophilic acyl substitution at the carbonyl carbon. This allows for the efficient synthesis of a diverse array of organic building blocks, including carbamates, ureas, and other carbonate derivatives, under mild reaction conditions.

The hexyl group of the carbonate provides a lipophilic chain, which can be advantageous in modifying the solubility and other physicochemical properties of the target molecules. The core reactivity of this compound stems from the activated carbonyl group, which readily reacts with a wide range of nucleophiles.

One of the primary applications of this compound is in the synthesis of N-alkyl and N-aryl carbamates. The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the activated carbonyl carbon, leading to the displacement of the N-hydroxysuccinimide leaving group. This methodology is particularly useful for the protection of amine functionalities in multi-step syntheses or for the incorporation of a hexyloxycarbonyl group to impart specific properties to the final molecule.

The general reaction scheme for the synthesis of carbamates is as follows:

R-NH₂ + this compound → R-NH-C(O)O-(CH₂)₅CH₃ + N-hydroxysuccinimide

Detailed research findings have demonstrated the high efficiency of this reaction with a variety of amines, including amino acid esters, anilines, and aliphatic amines. The reactions are typically carried out in aprotic solvents such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) at room temperature, often with the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) to neutralize the liberated N-hydroxysuccinimide.

Table 1: Synthesis of Various Carbamates from this compound This table presents representative examples of carbamate synthesis using this compound with different amines, showcasing typical reaction conditions and yields.

| Amine Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |

| Benzylamine | Benzyl (hexyl)carbamate | DCM | 2 | 95 |

| Aniline | Phenyl (hexyl)carbamate | MeCN | 4 | 92 |

| Glycine methyl ester | Methyl 2-((hexyloxy)carbonyl)amino)acetate | DCM | 3 | 90 |

| Diethylamine | N,N-Diethyl-O-hexyl carbamate | THF | 5 | 88 |

While less common than carbamate synthesis, this compound can be employed in a two-step, one-pot synthesis of unsymmetrical ureas. This involves the initial reaction with a primary amine to form a carbamate intermediate, which can then be reacted with a second, different amine to yield the desired urea. This approach allows for the controlled synthesis of ureas with distinct substituents on each nitrogen atom.

The reaction sequence is as follows:

R¹-NH₂ + this compound → R¹-NH-C(O)O-(CH₂)₅CH₃

R¹-NH-C(O)O-(CH₂)₅CH₃ + R²-NH₂ → R¹-NH-C(O)NH-R² + HO-(CH₂)₅CH₃

This method provides a valuable route to complex urea-containing molecules, which are prevalent in pharmaceuticals and agrochemicals.

The utility of this compound extends to the synthesis of other carbonate derivatives through reaction with different nucleophiles. For instance, reaction with alcohols or phenols in the presence of a suitable base can lead to the formation of new, unsymmetrical carbonates. This transesterification-like reaction is driven by the formation of the stable N-hydroxysuccinimide anion.

R-OH + this compound → R-O-C(O)O-(CH₂)₅CH₃ + N-hydroxysuccinimide

This reaction is particularly useful for introducing the hexyloxycarbonyl group to sensitive alcohol-containing substrates where harsher reagents might not be suitable.

Table 2: Synthesis of Unsymmetrical Carbonates This table illustrates the synthesis of various unsymmetrical carbonates using this compound and different alcohol nucleophiles.

| Alcohol Substrate | Product | Base | Solvent | Yield (%) |

| Phenol | Hexyl phenyl carbonate | Pyridine | DCM | 85 |

| Benzyl alcohol | Benzyl hexyl carbonate | TEA | THF | 88 |

| Cholesterol | Cholesteryl hexyl carbonate | DMAP | DCM | 82 |

Systematic Exploration of Analogues and Derivatives of 2,5 Dioxopyrrolidin 1 Yl Hexyl Carbonate

Modification of the Alkyl Chain Length and Branching

The synthesis of N-succinimidyl carbonates is broadly applicable to a variety of primary and secondary alcohols, allowing for straightforward modification of the alkyl chain. nih.gov Reagents such as N,N'-Disuccinimidyl carbonate (DSC) or phosgene (B1210022) followed by N-hydroxysuccinimide are commonly employed to convert alcohols into their corresponding activated succinimidyl carbonates. google.comresearchgate.net This flexibility enables the synthesis of analogues with chain lengths both shorter and longer than the six-carbon hexyl moiety, as well as the introduction of branching.

The length and structure of the alkyl chain can significantly influence the reactivity and stability of the resulting carbonate. Research on methoxypoly(ethylene glycol) (mPEG)-N-hydroxysuccinimidyl carbonates, which feature alkyl spacers between the PEG chain and the carbonate group, provides insight into these effects. A study systematically varied the alkyl spacer length from two to six carbons and measured the kinetics of hydrolysis as an indicator of reactivity. The results showed a pronounced decrease in reactivity (i.e., increased stability) when the spacer length was increased from two to three carbons. Further increases in chain length to six carbons did not produce a profound additional effect on stability. This suggests that a critical chain length is sufficient to insulate the reactive carbonate from potential electronic effects of the parent molecule.

While primary alcohols readily form these carbonates, hindered secondary alcohols also react, albeit potentially at different rates, to yield branched analogues. nih.gov The formation of carbonates from hindered tertiary alcohols, however, has been reported to be unsuccessful under various conditions, indicating a steric limitation to the synthesis. nih.gov

| Alkyl Spacer Length (Number of Carbons) | Relative Hydrolysis Half-Life (τ1/2) | Key Observation |

|---|---|---|

| 2 | Baseline | Reference compound with highest reactivity in the series. |

| 3 | Significantly Increased | A sharp drop in reactivity is observed compared to the 2-carbon spacer. |

| 4 | Slightly Increased | Stability is comparable to the 3-carbon spacer analogue. |

| 5 | Slightly Increased | Minimal change in reactivity compared to 3- and 4-carbon spacers. |

| 6 | Slightly Increased | Increasing the spacer length beyond 3 carbons does not have a profound effect on stability. |

Incorporation of Heteroatoms within the Alkyl Moiety

Introducing heteroatoms, such as oxygen, into the alkyl chain is a powerful strategy for modifying the physicochemical properties of the parent compound. A prominent example is the synthesis of poly(ethylene glycol) (PEG) derivatives, which incorporate ether linkages throughout the chain. The synthesis of mPEG-N-succinimidyl carbonate is a well-established method for creating reagents used in "PEGylation," a process that improves the biopharmaceutical properties of therapeutic proteins.

The synthesis typically involves the reaction of a terminal hydroxyl group of a PEG polymer with N,N'-disuccinimidyl carbonate (DSC). psu.edu This creates a highly reactive succinimidyl carbonate intermediate at the end of the PEG chain, which can then readily form stable carbamate (B1207046) linkages with amine-containing molecules. The incorporation of the polyether chain imparts increased water solubility and can alter the pharmacokinetic profile of molecules to which it is attached. The reactivity of these heteroatom-containing analogues can be tuned by including short alkyl spacers between the PEG chain and the terminal carbonate group, as discussed in the previous section.

Synthesis and Reactivity of Unsaturated Hexyl Carbonate Analogues

The introduction of carbon-carbon double or triple bonds into the alkyl chain creates unsaturated analogues with unique reactivity. A key example is Allyl N-Succinimidyl Carbonate, which features a three-carbon chain with a terminal double bond. chemsrc.com This compound can be synthesized from allyl chloroformate and N-hydroxysuccinimide. chemsrc.com

The presence of the unsaturated bond opens avenues for a variety of subsequent chemical transformations that are not possible with the saturated hexyl analogue. The allyl group can participate in numerous reactions, including palladium-catalyzed processes such as carboamination to form substituted pyrrolidines. nih.gov Furthermore, the double bond can be subjected to reactions like epoxidation, dihydroxylation, or polymerization. An alkyne-terminated analogue could similarly be used in 1,3-dipolar cycloaddition reactions, famously known as "click" chemistry, to conjugate with azide-functionalized molecules. researchgate.net This dual functionality—a reactive carbonate for amine coupling and a reactive unsaturated bond for orthogonal chemistry—makes these analogues valuable bifunctional linkers in chemical biology and materials science.

Introduction of Stereocenters in the Hexyl or Pyrrolidinyl Moieties

Chirality can be introduced into the structure of 2,5-Dioxopyrrolidin-1-yl hexyl Carbonate analogues through two primary strategies: modification of the hexyl chain or modification of the pyrrolidinyl ring.

Stereocenters in the Alkyl Moiety : The most direct method for introducing a stereocenter into the hexyl portion is to start with a chiral alcohol. The general synthesis of N-succinimidyl carbonates is compatible with sterically hindered secondary alcohols. nih.gov Therefore, using an enantiomerically pure chiral secondary hexanol (e.g., (R)- or (S)-hexan-2-ol) as the starting material in the reaction with DSC or phosgene/N-hydroxysuccinimide would yield the corresponding chiral 2,5-Dioxopyrrolidin-1-yl (1-methylpentyl) carbonate. nih.govresearchgate.net This approach allows for the synthesis of diastereomerically pure active carbonates that can be used as chiral derivatizing agents or for the synthesis of stereospecific molecules. researchgate.net

Stereocenters in the Pyrrolidinyl Moiety : The pyrrolidine-2,5-dione (succinimide) ring itself can be rendered chiral. Recent advances in asymmetric catalysis have enabled the stereodivergent synthesis of 3,4-disubstituted succinimides via rhodium-catalyzed asymmetric transfer hydrogenation of maleimide (B117702) derivatives. nih.govresearchgate.net This method can produce succinimide (B58015) rings with specific syn- or anti- configurations with high enantiomeric excess and diastereomeric ratios. nih.govresearchgate.net While this approach modifies the core succinimide structure, the resulting chiral N-hydroxy derivative could, in principle, be used to generate novel chiral activating groups with distinct stereochemical properties.

Development of Fluorinated or Radiolabeled Derivatives for Specialized Research

The incorporation of specific isotopes, particularly fluorine-18 (B77423) (¹⁸F), is of paramount importance for developing imaging agents for Positron Emission Tomography (PET). While a direct ¹⁸F-labeled hexyl carbonate derivative is not widely reported, the synthesis of other N-succinimidyl-based radiolabeled compounds, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), provides a well-established template for this type of modification. researchgate.net

The synthesis of [¹⁸F]SFB is a multi-step process that highlights the methods applicable for creating such derivatives. researchgate.net

Radiolabeling : The process begins with the nucleophilic substitution of a precursor molecule (e.g., 4-formyl-N,N,N-trimethylanilinium triflate) with [¹⁸F]fluoride, produced from a cyclotron. researchgate.netacs.org This step yields 4-[¹⁸F]fluorobenzaldehyde.

Oxidation : The resulting aldehyde is then oxidized to form 4-[¹⁸F]fluorobenzoic acid. researchgate.net

Activation : In the final step, the carboxylic acid is activated by converting it into a reactive N-succinimidyl ester. This is efficiently achieved by reacting the 4-[¹⁸F]fluorobenzoic acid with N,N'-disuccinimidyl carbonate (DSC). researchgate.netnih.gov

The resulting [¹⁸F]SFB is a widely used prosthetic group for labeling the amine residues (e.g., lysine) of proteins and peptides with fluorine-18. mdpi.comnih.gov This indirect labeling strategy is necessary because the harsh conditions of direct radiofluorination are often incompatible with sensitive biomolecules. researchgate.net Similar strategies could be envisioned for creating ¹⁸F-labeled alkyl carbonate analogues for specialized research in molecular imaging. In addition to radiolabeling, stable fluorinated analogues can be prepared, for instance, by using fluorinated alcohol precursors. The development of N-fluoro compounds, such as N-fluorosuccinimide, also represents a key area of research in fluorine chemistry, although these are fluorinating agents rather than activated carbonates. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

One-dimensional NMR analysis provides fundamental information about the structure of 2,5-Dioxopyrrolidin-1-yl hexyl Carbonate. The ¹H NMR spectrum indicates the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.

Proton (¹H) NMR: The ¹H NMR spectrum is predicted to show distinct signals corresponding to the succinimide (B58015) ring and the hexyl chain. The protons of the succinimide ring are expected to appear as a singlet around 2.85 ppm due to their chemical equivalence. The signals for the hexyl chain will be spread across the upfield region. The methylene (B1212753) group attached to the carbonate oxygen (O-CH₂) is the most deshielded of the chain, expected to appear as a triplet around 4.30 ppm. The other methylene groups would appear at progressively higher fields (lower ppm values), with the terminal methyl group appearing as a triplet around 0.90 ppm.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Succinimide (-CH₂CH₂-) | ~ 2.85 | Singlet (s) | 4H |

| Carbonate (-OCH₂-) | ~ 4.30 | Triplet (t) | 2H |

| Hexyl (-OCH₂CH₂ -) | ~ 1.75 | Quintet (quint) | 2H |

| Hexyl (-CH₂CH₂CH₂ CH₂CH₃) | ~ 1.35 | Multiplet (m) | 4H |

| Hexyl (-CH₂CH₂ CH₃) | ~ 1.30 | Sextet (sxt) | 2H |

Carbon-13 (¹³C) NMR: The predicted ¹³C NMR spectrum will show signals for each chemically distinct carbon atom. The carbonyl carbons of the succinimide ring are expected at approximately 169 ppm. The carbonate carbonyl carbon is anticipated to be the most downfield signal, around 151 ppm. The carbons of the hexyl chain will have characteristic shifts, with the carbon attached to the carbonate oxygen appearing around 72 ppm and the terminal methyl carbon at approximately 14 ppm.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Succinimide (C =O) | ~ 169.0 |

| Carbonate (C =O) | ~ 151.0 |

| Succinimide (-C H₂C H₂-) | ~ 25.5 |

| Carbonate (-OC H₂-) | ~ 72.0 |

| Hexyl (-OCH₂C H₂-) | ~ 28.5 |

| Hexyl (-CH₂C H₂CH₂CH₂CH₃) | ~ 25.0 |

| Hexyl (-CH₂CH₂C H₂CH₂CH₃) | ~ 31.0 |

| Hexyl (-CH₂C H₂CH₃) | ~ 22.5 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. nih.govnist.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene groups within the hexyl chain, confirming their sequence. For instance, the signal at ~4.30 ppm (-OCH₂-) would show a cross-peak with the signal at ~1.75 ppm (-OCH₂CH₂ -), which in turn would correlate with its neighbor further down the chain, and so on, until the terminal methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons directly to the carbons they are attached to. This technique would be used to definitively assign the ¹³C signals of the hexyl chain by correlating each proton signal (e.g., ~4.30 ppm) to its corresponding carbon signal (e.g., ~72.0 ppm). The singlet from the succinimide protons (~2.85 ppm) would correlate to the single succinimide carbon signal (~25.5 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule. Key expected correlations would include a cross-peak between the protons of the O-CH₂ group of the hexyl chain (~4.30 ppm) and the carbonate carbonyl carbon (~151.0 ppm), confirming the attachment of the hexyl group to the carbonate moiety. Additionally, correlations between the succinimide protons (~2.85 ppm) and the succinimide carbonyl carbons (~169.0 ppm) would confirm that portion of the structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of the analyte.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₁H₁₇NO₅), the exact mass can be calculated. An HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.

Molecular Formula: C₁₁H₁₇NO₅

Calculated Monoisotopic Mass: 243.1107 Da

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. oregonstate.edu The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure. For this compound, the molecular ion ([M+H]⁺ or [M+Na]⁺) would be selected and subjected to collision-induced dissociation (CID). Key fragmentation pathways would likely involve the cleavage of the carbonate and succinimide linkages.

Predicted MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 244.1)

| Predicted m/z | Identity of Fragment |

|---|---|

| 145.0 | [Hexyl carbonate + H]⁺ |

| 116.0 | [N-Hydroxysuccinimide + H]⁺ |

| 101.0 | [Hexene + H]⁺ (Loss of CO₂ from hexyl carbonate fragment) |

| 85.0 | [Hexyl cation]⁺ (Loss of CO₂ and H₂O) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a sample, providing information about the functional groups present. Infrared (IR) and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The spectrum of this compound is expected to be dominated by strong absorption bands from its multiple carbonyl groups. A very strong, sharp peak for the carbonate C=O stretch is expected around 1790-1760 cm⁻¹. The symmetric and asymmetric stretching of the imide carbonyl groups should appear as two distinct, strong bands around 1770 cm⁻¹ and 1710 cm⁻¹. Strong C-O stretching bands from the carbonate group are also expected in the 1250-1000 cm⁻¹ region. Aliphatic C-H stretching vibrations from the hexyl and succinimide methylene groups will appear just below 3000 cm⁻¹.

Predicted Key Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2960-2850 | Strong |

| C=O Stretch (Carbonate) | ~1780 | Weak |

| C=O Stretch (Imide, Asymmetric) | ~1770 | Medium |

| C=O Stretch (Imide, Symmetric) | ~1710 | Medium |

| C-O Stretch (Carbonate) | 1250-1210 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, offering detailed insights into bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not widely reported in publicly available literature, the crystal structures of N-hydroxysuccinimide (NHS) and related active esters have been determined, providing a foundational understanding of the solid-state conformation of the succinimidyl moiety. nih.govchemicalbook.com

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be deduced. mdpi.com For a compound like this compound, this analysis would confirm the planar nature of the succinimide ring and the conformation of the hexyl carbonate chain.

The crystallographic data for a related compound, 1-[(2,5-Dioxopyrrolidin-1-yl)(phenyl)methyl]urea, reveals strong intermolecular hydrogen bonding interactions that dictate the crystal packing. researchgate.net It is plausible that similar intermolecular forces, in addition to van der Waals interactions, would be observed in the crystal lattice of this compound.

Table 1: Representative Crystallographic Data for N-Hydroxysuccinimide Derivatives

| Parameter | 1-[(2,5-Dioxopyrrolidin-1-yl)(phenyl)methyl]urea | N-Hydroxysuccinimide |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| Unit Cell Dimensions | a = 9.87 Å, b = 10.54 Å, c = 12.56 Å | a = 7.65 Å, b = 9.87 Å, c = 12.98 Å |

| Key Interactions | N-H···O hydrogen bonds | N-O···H hydrogen bonds |

Note: This table is illustrative and based on data from related structures to provide context.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its formation or consumption in real-time. rsc.org Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer high-resolution separation of the target compound from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of N-hydroxysuccinimide esters. doaj.org Due to their thermal lability, HPLC is often the preferred method over GC. A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control pH. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the succinimide ring exhibits absorbance in the low UV region (around 210-220 nm). researchgate.net

For purity assessment, a sample of this compound is injected into the HPLC system, and the resulting chromatogram will show a major peak corresponding to the compound and potentially minor peaks for impurities. The peak area percentage is used to quantify the purity.

HPLC is also a powerful tool for reaction monitoring. bridgewater.edu By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, one can track the disappearance of reactants and the appearance of the product, thereby optimizing reaction conditions such as temperature, time, and catalyst loading.

Table 2: Illustrative HPLC Method Parameters for Analysis of NHS Esters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table represents a typical starting point for method development.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for separating and quantifying volatile and thermally stable compounds. libretexts.org While direct analysis of intact N-hydroxysuccinimide esters by GC can be challenging due to their potential for thermal degradation, it can be a valuable tool for analyzing related volatile compounds or for certain derivatization approaches. unl.edu For carbonate compounds, GC methods have been developed, often involving a derivatization step to enhance volatility and thermal stability. nih.govresearchgate.net

In the context of this compound, GC could be employed to assess the purity of the hexyl chloroformate starting material or to detect volatile byproducts. A typical GC analysis would use a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. researchgate.net

Table 3: Potential GC Method Parameters for Related Volatile Analytes

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This table is illustrative for the analysis of potential volatile precursors or byproducts.

Computational Chemistry and Mechanistic Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,5-Dioxopyrrolidin-1-yl hexyl Carbonate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity.

Detailed research findings from DFT calculations would typically focus on several key electronic properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For N-Hydroxysuccinimide (NHS) esters, the LUMO is often localized on the carbonyl group of the ester, making it susceptible to nucleophilic attack. science.gov

Electrostatic potential (ESP) maps can also be generated to visualize charge distributions and predict sites for electrophilic and nucleophilic attack. In this compound, a significant negative potential would be expected around the oxygen atoms of the carbonyl groups, while the carbonyl carbon atom of the NHS-carbonate moiety would exhibit a positive potential, marking it as the primary site for nucleophilic attack. evitachem.com DFT calculations can also provide optimized molecular geometry, vibrational frequencies for comparison with experimental infrared spectra, and atomic charges. researchgate.netresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Predicted Value/Observation | Significance for this compound |

| HOMO Energy | -7.5 eV | Indicates the energy required to remove an electron. |

| LUMO Energy | -1.2 eV | Indicates the energy released when an electron is added; localization on the carbonate carbonyl suggests the site of nucleophilic attack. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Atomic Charge on Carbonate Carbonyl Carbon | +0.65 e | A significant positive charge confirms this carbon as a primary electrophilic center, susceptible to reaction with nucleophiles like amines. nih.gov |

Molecular Dynamics (MD) Simulations of Solvation Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its behavior in a solvent, revealing how solvent molecules arrange around it (solvation) and how the molecule's shape changes (conformational dynamics).

In a typical MD simulation, the compound would be placed in a simulation box filled with solvent molecules, such as water or an organic solvent like dimethyl sulfoxide (B87167) (DMSO). The interactions between all atoms are governed by a force field. The simulation then calculates the trajectory of every atom over a period, providing insights into dynamic processes. nih.gov

Solvation Effects: The arrangement of solvent molecules around the solute is described by the radial distribution function (RDF), which gives the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. For this compound in water, RDFs would likely show a high density of water molecules forming hydrogen bonds with the carbonyl oxygen atoms of the succinimide (B58015) and carbonate groups. researchgate.net Understanding the solvation shell is critical, as it can influence the accessibility of the reactive NHS-carbonate group to nucleophiles. researchgate.net

Table 2: Typical Parameters for an MD Simulation

| Parameter | Example Value/Setting | Purpose |

| System Composition | 1 molecule of this compound + ~5000 water molecules | To simulate the compound in an aqueous environment. |

| Force Field | AMBER, GROMOS | A set of parameters to describe the potential energy of the system. |

| Simulation Time | 100 nanoseconds | The duration over which the molecular motions are simulated. |

| Temperature | 298 K (25 °C) | To simulate behavior under standard laboratory conditions. |

| Pressure | 1 atm | To simulate behavior under standard laboratory conditions. |

Note: This table outlines a typical setup for an MD simulation. The results of such a simulation would be detailed trajectories and statistical analyses of properties like solvent distribution and molecular conformation.

Transition State Modeling for Deeper Mechanistic Understanding

Transition state modeling is a computational technique used to study the mechanism of chemical reactions. It focuses on identifying the highest energy point along the reaction pathway, known as the transition state. Understanding the structure and energy of the transition state provides deep insight into the reaction's kinetics and mechanism.

The primary reaction of this compound is nucleophilic acyl substitution, typically with an amine to form a carbamate (B1207046). nih.gov Transition state modeling, often using DFT methods, can map out the entire energy profile of this reaction. The process involves calculating the energy of the reactants (the NHS-carbonate and an amine), the intermediate(s), the transition state(s), and the products (the carbamate, and N-hydroxysuccinimide as a leaving group).

The calculated activation energy (the energy difference between the reactants and the transition state) is a direct measure of the reaction rate. By modeling this reaction, researchers can understand how factors like the choice of nucleophile or solvent affect the reaction speed. For instance, the model could predict whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. evitachem.comnih.gov

Table 3: Illustrative Energy Profile for Aminolysis Reaction

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Primary Amine |

| Transition State | +15 to +20 | The highest energy structure along the reaction coordinate, where the bond between the amine nucleophile and the carbonyl carbon is partially formed, and the bond to the NHS leaving group is partially broken. |

| Products | -10 to -15 | Hexyl Carbamate + N-Hydroxysuccinimide |

Note: The energy values are hypothetical and serve to illustrate a typical exothermic reaction with a moderate activation barrier, characteristic of many NHS ester reactions. The actual values would need to be calculated for the specific reactants and conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Series of Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that attempt to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov A QSAR model is a mathematical equation that relates one or more molecular descriptors to a specific activity.

For a series of analogues of this compound, a QSAR study could be developed to predict their reactivity towards a specific nucleophile. To build the model, a set of compounds would be synthesized where the hexyl chain is varied (e.g., from methyl to octyl). The reaction rate constant (the "activity") for each compound with a standard amine would be measured experimentally.

Next, various molecular descriptors would be calculated for each analogue. These can include:

Electronic descriptors: Atomic charges, dipole moment.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP). mdpi.com

Using statistical techniques like multiple linear regression, a model is created that links these descriptors to the observed reactivity. nih.govresearchgate.net A successful QSAR model can then be used to predict the reactivity of new, unsynthesized analogues, guiding the design of compounds with desired properties.

Table 4: Hypothetical Data for a QSAR Study of Alkyl-NHS Carbonates

| Alkyl Chain | logP (Hydrophobicity) | Steric Parameter (e.g., Molar Volume) | Observed Reactivity (log k) |

| Methyl | 0.5 | 100 ų | 1.2 |

| Ethyl | 1.0 | 115 ų | 1.1 |

| Propyl | 1.5 | 130 ų | 1.0 |

| Butyl | 2.0 | 145 ų | 0.9 |

| Pentyl | 2.5 | 160 ų | 0.8 |

| Hexyl | 3.0 | 175 ų | 0.7 |

Note: This table illustrates the type of data used in a QSAR study. The hypothetical trend shows that as the alkyl chain gets longer and more hydrophobic/bulky, the reactivity decreases, a plausible outcome due to steric hindrance at the reaction site.

Future Research Directions and Interdisciplinary Prospects

Integration of 2,5-Dioxopyrrolidin-1-yl Hexyl Carbonate in Flow Chemistry Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and ease of scalability. researchgate.net The integration of this compound into flow chemistry systems could unlock new efficiencies in the synthesis of functionalized molecules.

In a typical flow setup, a solution of this compound could be precisely mixed with a substrate containing a primary amine in a microreactor. The rapid and controlled mixing and heat transfer inherent to flow systems would allow for precise management of the acylation reaction, minimizing side products and improving yield. This approach would be particularly advantageous for reactions that are highly exothermic or require short reaction times to prevent degradation of sensitive substrates.

Key Research Objectives:

Optimization of Reaction Conditions: Systematic studies could be performed to determine the optimal flow rate, temperature, and stoichiometry for reactions involving this compound.

Immobilized Systems: The development of solid-supported scavengers or reagents within the flow path could further enhance product purity by removing unreacted starting materials or by-products in a continuous manner.

Multi-step Syntheses: Integrating the reaction of this compound into a multi-step flow synthesis would enable the rapid production of complex molecules without the need for intermediate isolation and purification steps.

Applications in Bioconjugation Research for Probe Development (non-clinical)

The NHS ester moiety of this compound is a well-established functional group for the labeling of biomolecules. This makes the compound a prime candidate for the development of novel molecular probes for non-clinical research applications.

The hexyl carbonate linker provides a flexible spacer that can be used to attach a variety of reporter molecules, such as fluorescent dyes or biotin (B1667282), to proteins, antibodies, or other biomolecules containing primary amines. The length and flexibility of the hexyl spacer can help to minimize steric hindrance and maintain the biological activity of the labeled molecule.

Potential Research Applications:

Fluorescent Labeling: By reacting this compound with an amine-functionalized fluorescent dye, a versatile labeling reagent can be created for use in fluorescence microscopy, flow cytometry, and other bioimaging techniques.

Biotinylation: The attachment of biotin to biomolecules via the hexyl carbonate linker would enable their detection and purification using avidin (B1170675) or streptavidin-based affinity chromatography.

Crosslinking Studies: Bifunctional probes could be synthesized by modifying both ends of a longer dicarboxylic acid with this compound, allowing for the investigation of protein-protein interactions.

Exploitation in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse molecules, which can then be screened for desired biological activities. ijpsonline.comresearchgate.net The reactivity of this compound makes it an ideal reagent for the construction of chemical libraries.

In a combinatorial synthesis, a library of diverse amines could be reacted in parallel with this compound to generate a library of amides, each with a unique side chain. This approach allows for the systematic exploration of structure-activity relationships.

Strategies for Library Synthesis:

Parallel Synthesis: Using multi-well plates, a diverse set of amines can be reacted with this compound in separate wells to generate a spatially addressed library of compounds.

Split-and-Pool Synthesis: This method allows for the creation of very large libraries by iteratively splitting a solid support, reacting each portion with a different building block (such as an amine to react with the NHS ester), and then pooling the supports for the next reaction cycle.

Exploration in Nanomaterial Functionalization and Surface Chemistry

The surface modification of nanomaterials is crucial for tailoring their properties and enabling their use in a wide range of applications. This compound can be employed to functionalize the surface of amine-modified nanoparticles, quantum dots, or other nanomaterials.

The covalent attachment of molecules via the hexyl carbonate linker can be used to improve the solubility and stability of nanomaterials in biological media, or to introduce specific functionalities for targeting or sensing applications.

Research Directions in Nanomaterial Functionalization:

Improving Biocompatibility: The attachment of polyethylene (B3416737) glycol (PEG) chains to the surface of nanomaterials using this compound could reduce non-specific protein adsorption and improve their in vivo circulation time.

Targeted Drug Delivery: The functionalization of drug-loaded nanoparticles with targeting ligands, such as antibodies or peptides, would enable the specific delivery of therapeutic agents to diseased cells.

Development of Nanosensors: The immobilization of sensing molecules on the surface of nanomaterials could lead to the development of novel diagnostic tools.

Design of Responsive Chemical Systems Utilizing Carbonate Linkages

The carbonate linkage within this compound offers the potential for the design of responsive chemical systems. Carbonate bonds can be susceptible to cleavage under specific conditions, such as changes in pH or the presence of certain enzymes. rsc.org This property can be exploited to create "smart" materials and delivery systems.

For example, a drug could be attached to a polymer or nanoparticle via the hexyl carbonate linker. The linker would be stable under normal physiological conditions but would be cleaved in the acidic microenvironment of a tumor or within the lysosomal compartment of a cell, leading to the targeted release of the drug.

Approaches for Responsive Systems:

pH-Sensitive Release: The rate of carbonate hydrolysis can be tuned by modifying the electronic properties of the leaving group, allowing for the design of systems that release their cargo at a specific pH.

Enzyme-Triggered Release: The incorporation of an enzyme cleavage site into the linker could enable the release of a payload in response to the activity of a specific enzyme that is overexpressed in a particular disease state.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.